

# physical and chemical properties of 3-Methoxyphenyl

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## Compound of Interest

Compound Name: 3-Methoxyphenyl

Cat. No.: B12655295

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## An In-depth Technical Guide to 3-Methoxyphenol

### Introduction

3-Methoxyphenol, also known as m-hydroxyanisole or resorcinol monomethyl ether, is an aromatic organic compound with the chemical formula  $C_7H_8O_2$ .<sup>[1][2][3]</sup> It is a member of the phenol class, characterized by a hydroxyl group bonded to a benzene ring, and also a monomethoxybenzene due to the presence of a methoxy substituent at the 3-position.<sup>[1][4]</sup> This versatile intermediate plays a significant role in various chemical syntheses, most notably as a precursor in the production of vanillin.<sup>[2]</sup> It appears as a clear pink-red or colorless to pale yellow liquid with a characteristic phenolic, caramel-like odor.<sup>[4][5][6][7]</sup>

## Physical and Chemical Properties

The unique reactivity and physical characteristics of 3-Methoxyphenol are dictated by its molecular structure, featuring both a hydroxyl and a methoxy group on the benzene ring.

Table 1: Physical Properties of 3-Methoxyphenol

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>8</sub> O <sub>2</sub> [2][3][6]
Molecular Weight	124.14 g/mol [1][2][6]
Appearance	Clear pink-red to colorless liquid[3][4][6]
Odor	Phenolic, caramel-like[6][7]
Melting Point	-17 °C (<1.4 °F)[1][3][6][7][8][9]
Boiling Point	243-246 °C @ 760 mmHg; 113-115 °C @ 5 mmHg[6][7][8][9][10]
Density	1.131 g/mL at 25 °C[4][7][8][9][10]
Refractive Index	n <sub>20</sub> /D 1.552[4][7][8][9][10]
Solubility	Soluble in water, ethanol, and ether.[5] Slightly soluble in chloroform and ethyl acetate.[7][8][9]
Flash Point	>112 °C (>233.6 °F)

Table 2: Chemical Properties of 3-Methoxyphenol

Property	Value
pKa	9.65 at 25 °C[7][8][9][11][12]
LogP	1.340[7]
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2[1]
Rotatable Bond Count	1[1]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3-Methoxyphenol.

Table 3: Spectroscopic Data for 3-Methoxyphenol

Data Type	Details
$^1\text{H}$ NMR (400 MHz, $\text{CDCl}_3$ )	$\delta$ 7.13 (t, 1H), 6.50-6.41 (m, 3H), 5.34 (s, 1H), 3.77 (s, 3H) ppm[13]
$^{13}\text{C}$ NMR (100 MHz, $\text{CDCl}_3$ )	$\delta$ 161.2, 155.6, 131.5, 105.2, 104.5, 102.2, 55.3 ppm[13]
Kovats Retention Index	Standard non-polar: 1211, 1206.9; Standard polar: 2086[1]

## Reactivity and Synthesis

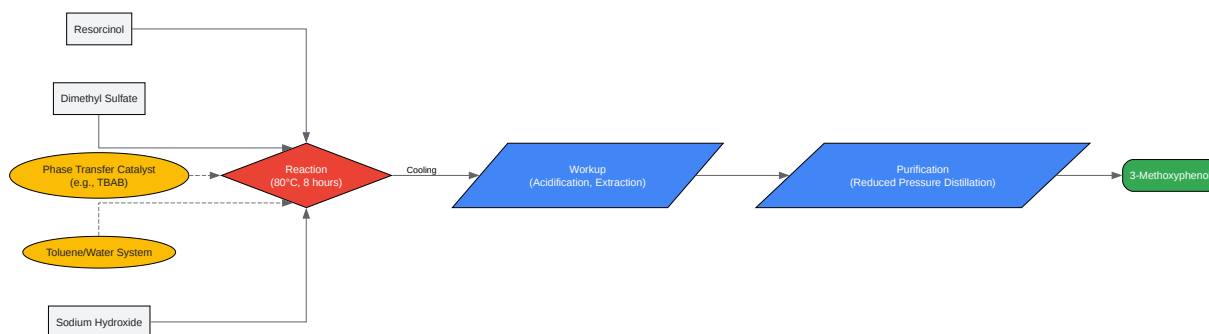
### Reactivity

As a phenol derivative, 3-Methoxyphenol's reactivity is largely influenced by the electron-donating effects of both the hydroxyl and methoxy groups, which activate the aromatic ring towards electrophilic substitution. The atmospheric reactivity of methoxyphenols has been a subject of study, with reactions involving OH and  $\text{NO}_3$  radicals being primary degradation pathways.[14][15] The mechanism for these reactions often involves H-abstraction or the formation of radical adducts.[14][15]

The positional isomerism of methoxyphenols also affects their interaction with catalysts. For instance, unlike its ortho and para isomers, 3-methoxyphenol adsorbs onto a RANEY® Ni catalyst in a tilted orientation, preventing strong interaction between the methoxy C-O bond and the catalyst surface.[16]

### Synthesis

A common and well-established method for synthesizing 3-Methoxyphenol is through the selective methylation of resorcinol using dimethyl sulfate.[4][17] This method is favored due to its accessible raw materials and relatively straightforward operation.[17]



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Caption: Synthesis workflow for 3-Methoxyphenol from resorcinol.

## Experimental Protocols

### 1. Synthesis of 3-Methoxyphenol via Selective Methylation of Resorcinol

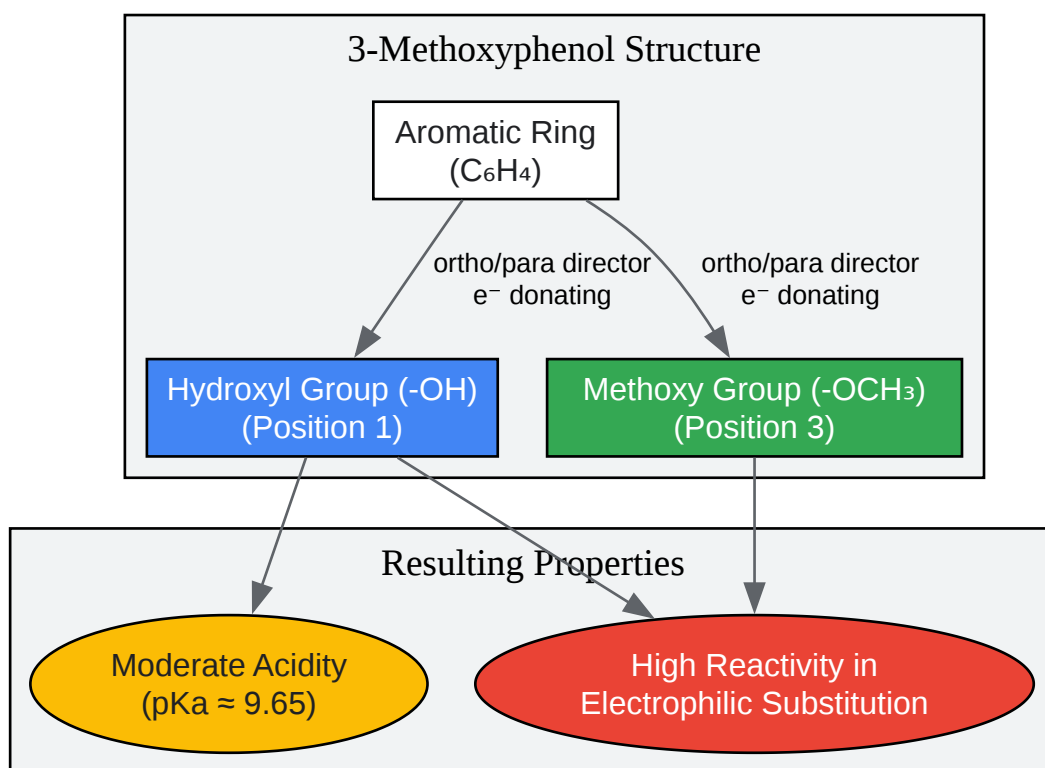
This protocol is adapted from an optimized process using a phase transfer catalyst.[17]

- Materials:
  - Resorcinol (11g, 0.1 mol)
  - Dimethyl sulfate (15.1g, 0.12 mol)

- Tetrabutylammonium bromide (TBAB) (0.5g)
- Toluene (75 mL)
- Sodium hydroxide (2 mol/L solution, 50 mL)
- Ice acetic acid
- Saturated sodium chloride solution
- Anhydrous sodium sulfate
- Procedure:
  - Charge a 250 mL three-necked flask with 11g of resorcinol, 0.5g of TBAB, 50 mL of toluene, and 50 mL of 2 mol/L sodium hydroxide solution.[\[17\]](#)
  - Stir the mixture and heat to 80°C.[\[17\]](#)
  - Add 15.1g of dimethyl sulfate dropwise to the reaction mixture.[\[17\]](#)
  - Maintain the reaction at 80°C for 8 hours after the addition is complete.[\[17\]](#)
  - Cool the mixture to room temperature.
  - Adjust the pH to a weak acidity using ice acetic acid.[\[17\]](#)
  - Separate the organic phase. Extract the aqueous phase with an additional 25 mL of toluene.[\[17\]](#)
  - Combine the organic phases and wash sequentially with water and saturated sodium chloride solution.[\[17\]](#)
  - Dry the organic layer over anhydrous sodium sulfate.[\[17\]](#)
  - Remove the toluene solvent under reduced pressure.
  - Purify the crude product by reduced pressure distillation, collecting the fraction at 115-118°C (0.67 kPa) to yield the final product.[\[17\]](#)

## 2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the structure and purity of the synthesized 3-Methoxyphenol.
- Instrumentation: 400 MHz (for  $^1\text{H}$ ) and 100 MHz (for  $^{13}\text{C}$ ) NMR Spectrometer.
- Procedure:
  - Prepare a sample by dissolving approximately 10-20 mg of the purified product in ~0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
  - Transfer the solution to a standard 5 mm NMR tube.
  - Acquire the  $^1\text{H}$  NMR spectrum. Expected chemical shifts are approximately 7.13 (t), 6.50-6.41 (m), 5.34 (s, -OH), and 3.77 (s, -OCH<sub>3</sub>) ppm.[\[13\]](#)
  - Acquire the  $^{13}\text{C}$  NMR spectrum. Expected chemical shifts are approximately 161.2, 155.6, 131.5, 105.2, 104.5, 102.2, and 55.3 ppm.[\[13\]](#)
  - Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals to confirm the structure.



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Caption: Relationship between structure and chemical properties.

## Applications

3-Methoxyphenol is a valuable building block in organic chemistry with several key applications:

- **Chemical Synthesis:** It serves as a crucial intermediate in the synthesis of various organic compounds, including antioxidants and pharmaceuticals.[4] It is notably used in the production of C(4) symmetric calix[17]resorcinarene, 2-nitroso-5-methoxyphenol, and 6-methoxy-2(3H)-benzoxazolone.[10]
- **Analytical Standard:** It is employed as an analytical standard for determining its presence in food and beverage products like wine and coffee, as well as in environmental samples such as wood and smoke, typically using gas chromatography (GC) based methods.[4]

- Wood Preservation: Its antimicrobial properties make it effective in wood treatment formulations, helping to prevent decay.[3]

## Safety Information

3-Methoxyphenol is a hazardous substance and requires careful handling.

- Hazards: It is toxic in contact with skin, harmful if swallowed or inhaled, and causes serious eye damage and skin irritation.[18] It may also cause respiratory irritation.[18]
- Precautions: When handling, use appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask. Work in a well-ventilated area or outdoors. [18] Avoid breathing vapors or mist.[18] Wash hands and any exposed skin thoroughly after handling.[18]
- Transportation: It is classified as a toxic liquid, organic, n.o.s., under UN number 2810, Hazard Class 6.1.[18]

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